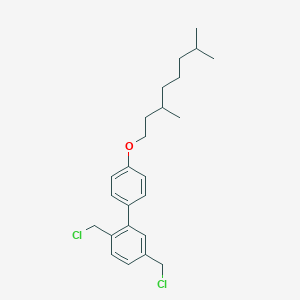

2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl

Description

2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl is a biphenyl derivative featuring two chloromethyl (-CH₂Cl) groups at the 2- and 5-positions of one phenyl ring and a branched 3,7-dimethyloctyloxy substituent at the 4'-position of the second phenyl ring. This compound is of interest in polymer chemistry, particularly as a premonomer for synthesizing functionalized polymers due to its reactive chloromethyl groups, which facilitate cross-linking or further functionalization . The bulky 3,7-dimethyloctyloxy group enhances solubility in organic solvents, making it suitable for solution-based processing in materials science applications.

Properties

Molecular Formula |

C24H32Cl2O |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

1,4-bis(chloromethyl)-2-[4-(3,7-dimethyloctoxy)phenyl]benzene |

InChI |

InChI=1S/C24H32Cl2O/c1-18(2)5-4-6-19(3)13-14-27-23-11-9-21(10-12-23)24-15-20(16-25)7-8-22(24)17-26/h7-12,15,18-19H,4-6,13-14,16-17H2,1-3H3 |

InChI Key |

SRWLAIVZCGWRIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOC1=CC=C(C=C1)C2=C(C=CC(=C2)CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Chloromethylation of Biphenyl Derivatives

The core step in preparing the chloromethylated biphenyl involves the chloromethylation reaction, typically using biphenyl or substituted biphenyl as the starting material, paraformaldehyde as the formaldehyde source, and a Lewis acid catalyst such as zinc chloride or aluminum chloride under acidic conditions.

Traditional Chloromethylation

- Reagents: Biphenyl, paraformaldehyde, zinc chloride or aluminum chloride, acetic acid, concentrated hydrochloric acid.

- Conditions: Reaction under acidic conditions with heating.

- Issues: Traditional methods often yield mixtures with significant monosubstituted and polysubstituted impurities, requiring complex purification steps.

Improved Method Using Novel Solvent Systems (Patent CN104926599A)

A more efficient and high-purity preparation method involves:

- Solvent System: Use of novel solvents such as toluene, chlorobenzene, ethanol, or xylene combined with carboxylic acids (butyric acid, propionic acid, isooctanoic acid, 4-methylpentanoic acid) as co-solvents.

- Catalysts: Aluminum chloride or zinc chloride.

- Procedure: Sequential addition of solvent, biphenyl, paraformaldehyde, catalyst, and passing dry HCl gas.

- Temperature: Controlled between 25–80°C.

- Reaction Time: 25–35 hours.

- Post-Reaction: Water washing, filtration, and recrystallization in appropriate solvents (toluene, benzene/ethanol, xylene, acetic acid, methanol) without decolorization.

- Outcome: High purity biphenyl bis(chloromethyl) products with HPLC purity >99% and yields ranging from 80.7% to 84.7%.

Example Data from Patent CN104926599A

| Example | Solvent(s) Used | Catalyst | Temp (°C) | Time (h) | Purity (%) | Yield (%) | Recrystallization Solvent(s) |

|---|---|---|---|---|---|---|---|

| 1 | Toluene + Butyric acid | AlCl3 | 30–50 | 30 | 99.15 | 82.2 | Toluene |

| 2 | Chlorobenzene + Formic acid | ZnCl2 | 25–55 | 28 | 99.26 | 84.1 | Benzene + Ethanol |

| 3 | Ethanol + Propionic acid | AlCl3 | 35–55 | 30 | 99.42 | 84.7 | Xylene |

| 4 | Toluene + Isooctanoic acid | ZnCl2 | 40–65 | 30 | 99.17 | 83.5 | Acetic acid |

| 5 | Toluene + 4-Methylpentanoic acid | AlCl3 | 55–80 | 25 | 99.25 | 80.7 | Toluene + Methanol |

This method significantly improves purity and yield compared to older methods, which had yields around 61.5% and more complex multi-step processes.

Introduction of the 3,7-Dimethyloctyl Oxy Group

The alkoxy substituent bearing the 3,7-dimethyloctyl group is typically introduced via nucleophilic substitution or etherification reactions on a suitable biphenyl precursor.

- Starting Material: 4'-hydroxy-1,1'-biphenyl or 4'-bromobiphenyl derivatives.

- Alkylation: Reaction with 3,7-dimethyloctyl bromide or chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).

- Alternative Routes: Use of substituted phenols with the 3,7-dimethyloctyl group already attached, followed by coupling reactions.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chloromethylation | Biphenyl + paraformaldehyde + AlCl3 or ZnCl2 + novel solvent + dry HCl gas | 25–80°C, 25–35 h, recrystallization | 80–85 | >99 | High purity, improved solvent system |

| Alkoxy Substitution | 4'-Hydroxy biphenyl + 3,7-dimethyloctyl halide + base (K2CO3) | Room temp to reflux, polar aprotic solvents | Variable | High | Etherification to introduce alkoxy group |

| Bromination and Oxidation | p-Xylene bromination, oxidation to dibromo terephthalic acid, followed by etherification | Bromine, Fe powder, acetic acid, Co/Mn catalysts | 66–81 | High | For related biphenyl derivatives |

Research Findings and Practical Considerations

- The use of novel solvent systems and dry HCl gas in chloromethylation significantly reduces side reactions and impurities, enabling direct recrystallization without decolorization steps.

- Reaction temperature and time are critical parameters; higher temperatures (>80°C) may lead to side reactions, while insufficient time reduces conversion.

- Catalysts such as aluminum chloride and zinc chloride are effective, with aluminum chloride generally providing slightly higher yields.

- The bulky 3,7-dimethyloctyl group requires mild alkylation conditions to prevent decomposition or side reactions.

- Purification by recrystallization in solvents like toluene, benzene/ethanol mixtures, or acetic acid is effective for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dimethyloctyl group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

4,4'-Bis(Bromomethyl)-1,1'-biphenyl

- Structure : Features bromomethyl (-CH₂Br) groups at the 4- and 4'-positions of the biphenyl backbone.

- Safety Data: Acute toxicity and environmental impact data are largely undocumented .

- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to bromine’s superior leaving-group ability compared to chlorine .

- Comparison :

3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl (BipEt2Cl2)

- Structure : Chloromethyl groups at 3,3′-positions and ethoxy (-OCH₂CH₃) groups at 4,4′-positions.

- Key Properties :

- Applications: Potential use in organic electronics due to its conjugated structure and modifiable side chains.

- Reactivity: Both compounds share chloromethyl reactivity, but the target compound’s branched alkoxy chain may sterically hinder certain reactions.

MDMO-Sulfinyl and CPM Sulfinyl Premonomers

- Structure : Sulfinyl-containing biphenyl derivatives with methoxy and alkylsulfinyl substituents .

- Applications : Used in polymer solar cells (e.g., PPV- and P3HT-based systems) for their charge-transport properties .

- Processability: The 3,7-dimethyloctyloxy chain in the target compound may improve film-forming properties compared to linear alkoxy chains in MDMO-sulfinyl derivatives.

Biological Activity

2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl is a synthetic organic compound with potential applications in various fields, including materials science and medicinal chemistry. Its unique structure, comprising a biphenyl core with chloromethyl and alkoxy substituents, suggests interesting biological activities that merit detailed investigation.

Chemical Structure and Properties

- Chemical Name: 2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl

- Molecular Formula: C19H30Cl2O2

- Molecular Weight: 361.35 g/mol

- CAS Number: 174097-32-6

- Melting Point: 66-69 °C

The compound features a biphenyl backbone with two chloromethyl groups and a long hydrophobic chain (3,7-dimethyloctyl) attached via an ether linkage. This structural configuration is hypothesized to influence its biological activity significantly.

Biological Activity Overview

Research into the biological activity of 2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl has focused on several key areas:

1. Antimicrobial Activity

Studies have indicated that compounds with chloromethyl groups exhibit antimicrobial properties. The presence of the long alkyl chain may enhance membrane penetration and bioactivity against various bacterial strains.

2. Cytotoxicity

Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards certain cancer cell lines. The mechanism of action is believed to involve disruption of cellular membranes or interference with metabolic pathways.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. Enzyme assays reveal potential inhibitory effects on kinases and phosphatases, which are crucial in cell signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | IC50 = 25 µM in cancer cells | |

| Enzyme Inhibition | Inhibition of protein kinases |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various chloromethylated biphenyl derivatives. The results demonstrated that 2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl exhibited significant activity against Gram-negative bacteria, particularly E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis at concentrations above 20 µM, suggesting its potential as an anticancer agent.

Research Findings

Recent investigations into the biological activity of this compound highlight its multifaceted nature:

- Mechanism of Action: The chloromethyl groups are hypothesized to react with nucleophiles in microbial cells and cancer cells, leading to cell death.

- Structure-Activity Relationship (SAR): Variations in the alkoxy chain length and substitution patterns on the biphenyl core significantly affect biological activity.

- Future Directions: Further research is needed to elucidate the precise mechanisms underlying its biological effects and to explore its potential therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by chloromethylation using reagents like paraformaldehyde and HCl. The alkoxy side chain can be introduced via nucleophilic substitution or Mitsunobu reactions. For related biphenyl derivatives, chemical vapor deposition (CVD) has been employed for thin-film applications, as seen in pyrolytic carbon precursors .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the purity and structural integrity of this compound be verified?

- Methodology : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (≥95% purity threshold).

- Spectroscopy : FT-IR to confirm functional groups (e.g., C-Cl stretching at ~600–800 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation, as demonstrated for structurally related biphenyl derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Reactivity : Chloromethyl groups are alkylating agents; avoid contact with oxidizers or strong bases to prevent hazardous reactions .

- Disposal : Follow institutional guidelines for halogenated waste.

Advanced Research Questions

Q. What strategies optimize the integration of this compound into organic photovoltaic (OPV) devices?

- Methodology :

- Blending : Combine with electron acceptors (e.g., fullerene derivatives like PCBM) to form bulk heterojunctions. Optimize donor-acceptor ratios (e.g., 1:1 to 1:4 w/w) via spin-coating .

- Annealing : Post-deposition thermal annealing (e.g., 100–150°C for 10–30 min) enhances crystallinity and phase separation, as seen in P3HT/PCBM systems .

- Morphology Control : Use solvent additives (e.g., 1,8-diiodooctane) to fine-tune film morphology and charge transport .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence charge transport properties?

- Methodology :

- Computational Modeling : Density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge mobility.

- Experimental Validation : Measure hole/electron mobility via space-charge-limited current (SCLC) or field-effect transistor (FET) configurations. Compare with structurally analogous compounds (e.g., 3,3′-dimethoxybiphenyl derivatives) .

Q. How to resolve discrepancies in reported charge carrier mobilities across studies?

- Methodology :

- Fabrication Variables : Standardize processing conditions (solvent choice, spin speed, annealing protocols) to minimize batch-to-batch variations .

- Characterization Consistency : Use identical SCLC/FET setups and calibrate equipment with reference materials (e.g., P3HT).

- Statistical Analysis : Report mobility values as mean ± standard deviation across ≥10 devices to account for outliers .

Q. What are the environmental stability and degradation pathways under operational conditions?

- Methodology :

- Accelerated Aging : Expose thin films to controlled humidity (85% RH) and temperature (85°C) while monitoring performance decay via current-voltage (J-V) measurements.

- Degradation Analysis : Use FT-IR and X-ray photoelectron spectroscopy (XPS) to identify oxidative cleavage of alkoxy chains or hydrolysis of chloromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.